molecular formula C21H21N3O B15155344 N-(naphthalen-1-yl)-2-(pyridin-3-yl)piperidine-1-carboxamide

N-(naphthalen-1-yl)-2-(pyridin-3-yl)piperidine-1-carboxamide

Cat. No.: B15155344
M. Wt: 331.4 g/mol
InChI Key: XKQCNVALTXDQFY-UHFFFAOYSA-N
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Description

N-(naphthalen-1-yl)-2-(pyridin-3-yl)piperidine-1-carboxamide is a synthetic organic compound that belongs to the class of piperidine carboxamides. Compounds in this class are often studied for their potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(naphthalen-1-yl)-2-(pyridin-3-yl)piperidine-1-carboxamide typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Attachment of the Naphthalene Group: The naphthalene group can be introduced through a nucleophilic substitution reaction.

    Attachment of the Pyridine Group: The pyridine group can be introduced through a similar nucleophilic substitution reaction.

    Formation of the Carboxamide Group: The carboxamide group can be formed through an amidation reaction involving an amine and a carboxylic acid derivative.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, optimized reaction conditions, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(naphthalen-1-yl)-2-(pyridin-3-yl)piperidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halides and nucleophiles such as amines or alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield naphthalene oxides, while reduction might yield reduced piperidine derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a ligand in biochemical assays.

    Medicine: Potential therapeutic applications, such as in the development of new drugs.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(naphthalen-1-yl)-2-(pyridin-3-yl)piperidine-1-carboxamide would depend on its specific interactions with molecular targets. This could involve binding to specific receptors or enzymes, leading to modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(naphthalen-1-yl)-2-(pyridin-2-yl)piperidine-1-carboxamide
  • N-(naphthalen-2-yl)-2-(pyridin-3-yl)piperidine-1-carboxamide
  • N-(naphthalen-1-yl)-2-(pyridin-4-yl)piperidine-1-carboxamide

Uniqueness

N-(naphthalen-1-yl)-2-(pyridin-3-yl)piperidine-1-carboxamide may have unique properties due to the specific positioning of the naphthalene and pyridine groups, which can influence its chemical reactivity and biological activity.

Properties

Molecular Formula

C21H21N3O

Molecular Weight

331.4 g/mol

IUPAC Name

N-naphthalen-1-yl-2-pyridin-3-ylpiperidine-1-carboxamide

InChI

InChI=1S/C21H21N3O/c25-21(23-19-11-5-8-16-7-1-2-10-18(16)19)24-14-4-3-12-20(24)17-9-6-13-22-15-17/h1-2,5-11,13,15,20H,3-4,12,14H2,(H,23,25)

InChI Key

XKQCNVALTXDQFY-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C(C1)C2=CN=CC=C2)C(=O)NC3=CC=CC4=CC=CC=C43

Origin of Product

United States

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